molecular formula C11H15NO3 B185578 N-(2,5-dimethoxyphenyl)propanamide CAS No. 154343-47-2

N-(2,5-dimethoxyphenyl)propanamide

Cat. No. B185578
M. Wt: 209.24 g/mol
InChI Key: MMGJOLVHSCZNTA-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)propanamide, also known as 2C-D, is a synthetic compound that belongs to the phenethylamine class of drugs. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist. The compound has been the subject of scientific research due to its potential therapeutic benefits and its unique mechanism of action.

Mechanism Of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)propanamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. It may also interact with other neurotransmitter systems, including dopamine and norepinephrine.

Biochemical And Physiological Effects

N-(2,5-dimethoxyphenyl)propanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its mood-enhancing effects. It has also been shown to increase heart rate, blood pressure, and body temperature, which may contribute to its stimulant effects.

Advantages And Limitations For Lab Experiments

N-(2,5-dimethoxyphenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and has a long half-life, which allows for longer experiments. However, it also has several limitations. It is a controlled substance in many countries, which makes it difficult to obtain. It also has potential health risks, including the risk of overdose and adverse side effects.

Future Directions

There are several future directions for research on N-(2,5-dimethoxyphenyl)propanamide. One direction is to further investigate its potential therapeutic benefits for the treatment of depression, anxiety, and post-traumatic stress disorder. Another direction is to investigate its potential as a tool for neuroscience research, particularly in the study of the 5-HT2A receptor and its role in mood, cognition, and perception. Additionally, there is a need for further research on the safety and potential side effects of the compound.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)propanamide involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. The second step involves the reduction of the nitro group to an amine group using a reducing agent such as sodium borohydride. The final step involves the acylation of the amine group with propanoyl chloride to form N-(2,5-dimethoxyphenyl)propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)propanamide has been the subject of scientific research due to its potential therapeutic benefits. It has been shown to have a wide range of pharmacological effects, including psychedelic, stimulant, and entactogenic effects. It has also been shown to have potential therapeutic benefits for the treatment of depression, anxiety, and post-traumatic stress disorder.

properties

CAS RN

154343-47-2

Product Name

N-(2,5-dimethoxyphenyl)propanamide

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C11H15NO3/c1-4-11(13)12-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H,12,13)

InChI Key

MMGJOLVHSCZNTA-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C=CC(=C1)OC)OC

Canonical SMILES

CCC(=O)NC1=C(C=CC(=C1)OC)OC

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

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